
2-(3-Butenylthio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butenylthio)ethanol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-) attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenylthio)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butenyl chloride with sodium thioethoxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Raw Materials: 3-butenyl chloride, sodium thioethoxide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-(3-Butenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated thioether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-butenylthio)acetaldehyde or 2-(3-butenylthio)acetone.
Reduction: Formation of 2-(3-butylthio)ethanol.
Substitution: Formation of 2-(3-butenylthio)ethyl chloride.
Scientific Research Applications
2-(3-Butenylthio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Butenylthio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as alcohol dehydrogenase and thiol-containing proteins.
Pathways: Modulation of redox balance and cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Butylthio)ethanol: Similar structure but with a saturated butyl chain instead of a butenyl chain.
2-(3-Butenylthio)acetic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2-(3-Butenylthio)ethanol is unique due to its combination of a hydroxyl group and a thioether group attached to an unsaturated butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
82010-87-5 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-but-3-enylsulfanylethanol |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 |
InChI Key |
RMBYRNBOWWTERV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


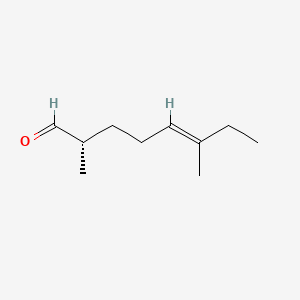


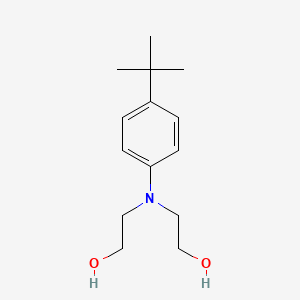
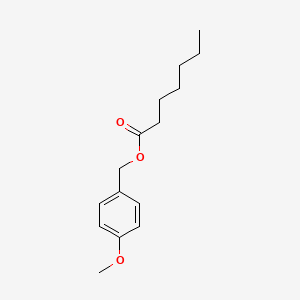
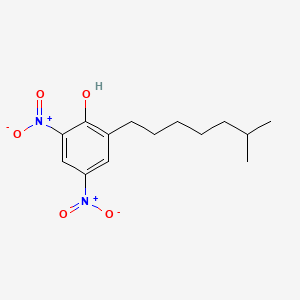

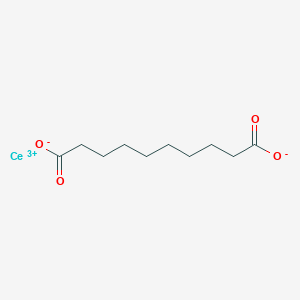
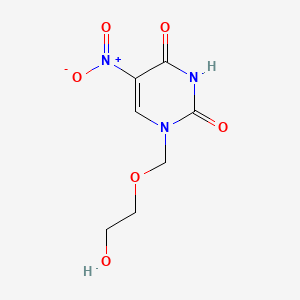
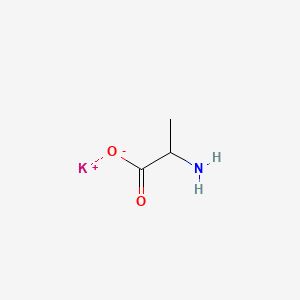
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)


